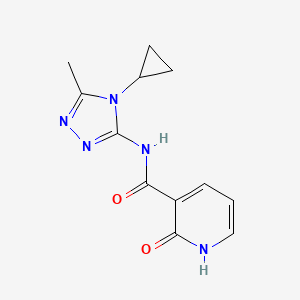
3-(1-Methylimidazol-2-yl)-5-(1-phenylbutan-2-yl)-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-Methylimidazol-2-yl)-5-(1-phenylbutan-2-yl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. The compound is a derivative of oxadiazole, a heterocyclic organic compound that has been extensively studied for its diverse biological activities.
作用機序
The exact mechanism of action of 3-(1-Methylimidazol-2-yl)-5-(1-phenylbutan-2-yl)-1,2,4-oxadiazole is not fully understood. However, studies have suggested that the compound may act by modulating the activity of certain enzymes and receptors in the body. For example, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
Studies have reported that 3-(1-Methylimidazol-2-yl)-5-(1-phenylbutan-2-yl)-1,2,4-oxadiazole exhibits various biochemical and physiological effects. For example, it has been reported to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). Additionally, it has been shown to increase the levels of anti-inflammatory cytokines such as interleukin-10 (IL-10). The compound has also been reported to exhibit antinociceptive effects, reducing pain sensitivity in animal models.
実験室実験の利点と制限
One advantage of using 3-(1-Methylimidazol-2-yl)-5-(1-phenylbutan-2-yl)-1,2,4-oxadiazole in lab experiments is its diverse biological activities. The compound exhibits various properties that make it a potential therapeutic agent for various diseases. Additionally, the synthesis method for the compound is relatively simple and yields a high purity and yield of the product. However, one limitation of using the compound in lab experiments is its potential toxicity. Studies have reported that the compound may exhibit toxic effects at high doses, which may limit its use in certain applications.
将来の方向性
There are several future directions for the study of 3-(1-Methylimidazol-2-yl)-5-(1-phenylbutan-2-yl)-1,2,4-oxadiazole. One potential direction is the further investigation of its potential as an anticancer agent. Studies have reported that the compound exhibits promising anticancer activity, and further research may lead to the development of novel cancer therapies. Additionally, the compound's potential as a neuroprotective agent has been suggested, and further studies may elucidate its mechanism of action and potential therapeutic applications in neurological diseases. Finally, the compound's potential as an anti-inflammatory agent warrants further investigation, as it may have potential therapeutic applications in various inflammatory diseases.
合成法
The synthesis of 3-(1-Methylimidazol-2-yl)-5-(1-phenylbutan-2-yl)-1,2,4-oxadiazole involves the reaction of 2-(1-methylimidazol-2-yl)acetic acid with 1-phenylbutan-2-ol in the presence of a dehydrating agent such as thionyl chloride. The resulting intermediate is then treated with hydrazine hydrate to yield the final product. This method has been reported to yield a high purity and yield of the compound.
科学的研究の応用
3-(1-Methylimidazol-2-yl)-5-(1-phenylbutan-2-yl)-1,2,4-oxadiazole has been studied for its potential as a therapeutic agent in various scientific research studies. The compound has been reported to exhibit anticonvulsant, anti-inflammatory, and analgesic properties. Additionally, it has been studied for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
特性
IUPAC Name |
3-(1-methylimidazol-2-yl)-5-(1-phenylbutan-2-yl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O/c1-3-13(11-12-7-5-4-6-8-12)16-18-14(19-21-16)15-17-9-10-20(15)2/h4-10,13H,3,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTAKQCZEAGKDSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC1=CC=CC=C1)C2=NC(=NO2)C3=NC=CN3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-Methylimidazol-2-yl)-5-(1-phenylbutan-2-yl)-1,2,4-oxadiazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-hydroxy-N-methyl-N-[(2-propan-2-ylpyrimidin-5-yl)methyl]pyridine-3-carboxamide](/img/structure/B7438280.png)
![2-[(2-Chloroimidazo[1,2-a]pyridin-3-yl)sulfonylamino]-2-methylpropanoic acid](/img/structure/B7438284.png)
![1-[4-[[benzyl(methyl)amino]methyl]piperidin-1-yl]-2-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-one](/img/structure/B7438295.png)
![4-(2-methoxyethyl)-N-[phenyl(1H-1,2,4-triazol-5-yl)methyl]pyridin-2-amine](/img/structure/B7438303.png)
![2-amino-4-[[[1-(5-bromo-4-methylpyridin-2-yl)pyrrolidin-3-yl]-methylamino]methyl]-1H-pyrimidin-6-one](/img/structure/B7438326.png)

![3-(1H-pyrazol-5-yl)-N-[1-(pyridin-4-ylmethyl)pyrazol-3-yl]piperidine-1-carboxamide](/img/structure/B7438343.png)
![[3-[2,3-dihydro-1H-inden-2-yl-[(5-methyl-4-propyl-1,2,4-triazol-3-yl)methyl]amino]phenyl]methanol](/img/structure/B7438351.png)
![2-[2-(6-bromo-1H-indol-3-yl)acetyl]-2,7-diazaspiro[4.4]nonan-8-one](/img/structure/B7438354.png)
![1-acetyl-N-[5-(2,3-difluorophenyl)-1H-pyrazol-3-yl]piperidine-4-carboxamide](/img/structure/B7438359.png)

![1-(1,1a,6,6a-Tetrahydrocyclopropa[a]inden-1-yl)-3-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)urea](/img/structure/B7438368.png)
![4-amino-2,5-dimethyl-N-(3,3,3-trifluoro-2-methylpropyl)thieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B7438380.png)